molecular formula C10H11N3O3S B2994566 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide CAS No. 954563-97-4

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

Cat. No.: B2994566
CAS No.: 954563-97-4
M. Wt: 253.28
InChI Key: OMKFUEYDLXFJPY-UHFFFAOYSA-N
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Description

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is a compound that belongs to the class of sulfonamides, which are known for their antibacterial properties. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a 5-methyl-1,2-oxazole moiety. The presence of the oxazole ring imparts unique chemical and biological properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 5-methyl-1,2-oxazole-3-carboxamide.

    Degradation: The carboxamide is degraded using sodium hypochlorite to yield 5-methyl-1,2-oxazole-3-amine.

    Condensation: The amine is then condensed with p-acetamidobenzenesulfonyl chloride to form 3-(p-acetamidobenzenesulfonamido)-5-methyl-1,2-oxazole.

    Hydrolysis: Finally, the product is hydrolyzed under basic conditions to obtain this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new antibiotics.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide involves the inhibition of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial growth and replication. This leads to the inhibition of bacterial growth and ultimately their death .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide antibiotic with a similar mechanism of action.

    Sulfadiazine: A sulfonamide used to treat bacterial infections.

    Sulfisoxazole: Known for its antibacterial properties.

Uniqueness

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide is unique due to the presence of the 5-methyl-1,2-oxazole ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-amino-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O3S/c1-7-5-10(12-16-7)13-17(14,15)9-4-2-3-8(11)6-9/h2-6H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMKFUEYDLXFJPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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